benzyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
benzyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group attached to a 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of benzyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Dichlorophenyl Group: The 2,3-dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
benzyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and benzyl alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH, NH3). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
benzyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of benzyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
benzyl 2-(2,3-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with similar compounds such as:
Benzyl 2-phenyloxazole-4-carboxylate: Known for its antimicrobial activity.
Imidazole derivatives: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Thiazolo[3,2-a]benzimidazoles: These compounds are studied for their chemical transformations and biological activities.
Properties
Molecular Formula |
C22H13Cl2NO4 |
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Molecular Weight |
426.2 g/mol |
IUPAC Name |
benzyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H13Cl2NO4/c23-17-7-4-8-18(19(17)24)25-20(26)15-10-9-14(11-16(15)21(25)27)22(28)29-12-13-5-2-1-3-6-13/h1-11H,12H2 |
InChI Key |
YEYPVNNNSCKDIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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